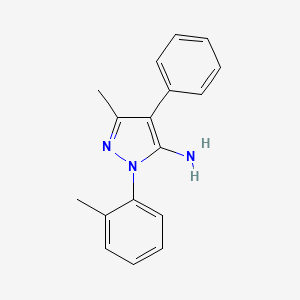![molecular formula C21H24N2O2 B4239859 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of drugs known as protease inhibitors. It is commonly used in scientific research to inhibit the activity of certain enzymes and to study the effects of these enzymes on various biological processes. In
Mecanismo De Acción
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide works by binding to the active site of proteases and preventing them from carrying out their normal function. This inhibition can have a wide range of effects on biological processes, depending on the specific protease being targeted. For example, inhibition of the protease responsible for blood clotting can prevent the formation of blood clots, while inhibition of the protease responsible for HIV replication can prevent the virus from spreading.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protease being targeted and the biological process being studied. In general, however, protease inhibitors are known to have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis. They can also affect the immune system, inflammation, and blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it is a well-characterized and widely used protease inhibitor. This means that there is a large body of research on its properties and effects, making it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on 3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide and other protease inhibitors. One area of interest is the development of new protease inhibitors with improved specificity and fewer side effects. Another area of interest is the study of the effects of protease inhibitors on specific biological processes, such as immune system function and cancer cell growth. Finally, researchers are also interested in exploring the potential therapeutic uses of protease inhibitors in the treatment of diseases such as cancer and HIV.
Aplicaciones Científicas De Investigación
3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is commonly used in scientific research to study the effects of protease inhibitors on various biological processes. Proteases are enzymes that are involved in a wide range of biological processes, including digestion, blood clotting, and immune system function. By inhibiting the activity of proteases, researchers can study the effects of these enzymes on these processes and develop new treatments for diseases such as cancer and HIV.
Propiedades
IUPAC Name |
3-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(14-13-17-9-3-1-4-10-17)22-19-12-6-5-11-18(19)21(25)23-15-7-2-8-16-23/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVDVPQRGSMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4239781.png)

![3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4239790.png)
![N-[4-(aminosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4239797.png)
![1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4239813.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4239831.png)
![N-(3-chlorophenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4239834.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4239851.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4239854.png)
![N-bicyclo[2.2.1]hept-2-yl-3-methylbenzamide](/img/structure/B4239870.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239871.png)
![2-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4239882.png)

![{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4239893.png)
